molecular formula C9H16ClF2N B6224959 4-(3,3-difluorocyclobutyl)piperidine hydrochloride CAS No. 2768327-63-3

4-(3,3-difluorocyclobutyl)piperidine hydrochloride

Cat. No.: B6224959
CAS No.: 2768327-63-3
M. Wt: 211.68 g/mol
InChI Key: WIROECLHWXZBND-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H16F2NCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a difluorocyclobutyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-difluorocyclobutyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutene using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment to Piperidine: The difluorocyclobutyl group is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine, making it more nucleophilic.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the difluorocyclobutyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaH, KOtBu, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

4-(3,3-Difluorocyclobutyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,3-difluorocyclobutyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluorocyclobutyl)piperidine
  • 4-(3,3-Difluorocyclobutyl)morpholine
  • 4-(3,3-Difluorocyclobutyl)pyrrolidine

Uniqueness

4-(3,3-Difluorocyclobutyl)piperidine hydrochloride is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and binding interactions, making it a valuable tool in various research applications.

Properties

CAS No.

2768327-63-3

Molecular Formula

C9H16ClF2N

Molecular Weight

211.68 g/mol

IUPAC Name

4-(3,3-difluorocyclobutyl)piperidine;hydrochloride

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)5-8(6-9)7-1-3-12-4-2-7;/h7-8,12H,1-6H2;1H

InChI Key

WIROECLHWXZBND-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CC(C2)(F)F.Cl

Purity

95

Origin of Product

United States

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